(Z)-N-methoxy-3-methyl-7H-purin-6-imine is a purine derivative characterized by its unique molecular structure and potential pharmacological applications. This compound belongs to a class of nitrogen-containing heterocycles that are fundamental components of nucleobases, such as adenine and guanine, which are essential for biological processes. The significance of purine analogues extends to their roles as substrates or inhibitors in purine metabolism, making them crucial in drug development, particularly for antiparasitic therapies.
The compound is classified under purines, which are vital in various biochemical pathways. Purines are known for their involvement in nucleic acid structure and function, as well as their pharmacological properties. The specific classification of (Z)-N-methoxy-3-methyl-7H-purin-6-imine aligns it with other purine derivatives that exhibit biological activity.
The synthesis of (Z)-N-methoxy-3-methyl-7H-purin-6-imine can be achieved through various methods, one of which involves the reaction of 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA). This reaction typically occurs in a solvent like dimethylformamide at room temperature, where HOSA acts as an aminating agent. The process yields the desired product with a notable efficiency, as reported in studies that demonstrate yields around 76% when using an excess of the aminating reagent .
The reaction pathway involves the formation of an intermediate followed by cyclization to yield the final product. The mechanism includes the nucleophilic attack of the hydroxylamine on the chloropurine, leading to substitution and subsequent tautomerization to stabilize the imine form.
The molecular formula for (Z)-N-methoxy-3-methyl-7H-purin-6-imine is CHNO. Its molecular weight is approximately 179.179 g/mol. The structure features a methoxy group at the nitrogen position, contributing to its unique properties as a purine analogue. Detailed structural analysis can be performed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles critical for understanding its reactivity and interactions .
(Z)-N-methoxy-3-methyl-7H-purin-6-imine can participate in various chemical reactions typical for purines, including nucleophilic substitutions and cycloadditions. These reactions often leverage the electron-rich nature of the nitrogen atoms within the purine ring, allowing for diverse functionalization opportunities.
The mechanism of action for (Z)-N-methoxy-3-methyl-7H-purin-6-imine primarily involves its interaction with biological targets such as enzymes involved in purine metabolism. By mimicking natural substrates, this compound can inhibit or activate specific pathways, influencing cellular processes like DNA replication and repair.
Research indicates that purine analogues can serve as antagonists or agonists at adenosine receptors, which play significant roles in various physiological responses including inflammation and immune modulation .
(Z)-N-methoxy-3-methyl-7H-purin-6-imine has potential applications in medicinal chemistry due to its structural similarity to natural nucleobases. It may be used in:
The biosynthesis of (Z)-N-methoxy-3-methyl-7H-purin-6-imine involves intricate enzymatic methylation and methoxylation events fundamental to purine alkaloid diversification. These reactions are primarily mediated by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which exhibit precise substrate specificities and positional selectivity. In purine alkaloid-producing species like Camellia gymnogyna, distinct N-methyltransferase isoforms catalyze sequential methylation steps at specific purine ring positions [3]. The recombinant enzyme GCS3 from C. gymnogyna demonstrates robust activity in converting 7-methylxanthine to theobromine (3,7-dimethylxanthine), highlighting the enzymatic precision required for N-methylation at the purine N-3 position – a crucial step potentially paralleled in the biosynthesis of the 3-methylated target compound [3].
Methoxylation represents a specialized biochemical modification in purine alkaloid pathways. While direct studies on N-methoxy imine formation are limited in the literature, biochemical precedent exists through enzymes like GCS1 from C. gymnogyna, which catalyzes the conversion of 1,3,7-trimethyluric acid to theacrine – an oxygen-containing purine alkaloid [3]. This suggests that specific oxidoreductases or transferases could facilitate the formation of the N-methoxy imine moiety in (Z)-N-methoxy-3-methyl-7H-purin-6-imine through analogous oxygen-transfer mechanisms. The enzymatic methoxylation likely occurs at a late biosynthetic stage, modifying a pre-methylated purine scaffold.
Precursor utilization in these pathways centers on xanthosine as the primary purine backbone donor, derived from either de novo purine synthesis or the purine salvage pathway. The salvage pathway exhibits particular significance, incorporating exogenous purines or recycled intracellular purine derivatives. Key enzymes like adenine phosphoribosyltransferase (APRT) play pivotal roles by converting adenine into adenosine monophosphate (AMP), which can be channeled toward xanthosine derivatives [4]. Subsequent transformations involve deamination, phosphoribosyl removal, and ring oxidation to yield xanthine or 7-methylxanthine, which serve as direct precursors for methylation/methoxylation cascades yielding advanced intermediates structurally related to the target compound.
Table 1: Key Methyltransferases in Purine Alkaloid Biosynthesis and Their Putative Roles in (Z)-N-methoxy-3-methyl-7H-purin-6-imine Formation
Enzyme Source | Substrate Specificity | Catalyzed Reaction | Potential Relevance to Target Compound |
---|---|---|---|
GCS3 (C. gymnogyna) | 7-Methylxanthine | N-Methylation → Theobromine | 3-Methyl group introduction |
GCS1 (C. gymnogyna) | 1,3,7-Trimethyluric acid | Oxidation/Methylation → Theacrine | Model for N-Methoxylation/Oxidation |
Caffeine Synthase (Tea) | Paraxanthine | N-Methylation → Caffeine | Multi-step methylation catalysis |
Putative Methoxylase | 3-Methyl-6-iminopurine | O-Methylation → N-Methoxy imine | Hypothesized for N-methoxy imine formation |
Table 2: Precursor Utilization in Purine Alkaloid Biosynthesis Relevant to (Z)-N-methoxy-3-methyl-7H-purin-6-imine
Precursor | Metabolic Origin | Key Converting Enzymes | Resulting Intermediate Toward Target |
---|---|---|---|
Xanthosine | De novo/Salvage | Nucleotidase, Nucleosidase | Xanthine |
Adenine | Salvage Pathway | Adenine Phosphoribosyltransferase (APRT) | AMP |
AMP | De novo/Salvage | AMP Deaminase | IMP |
7-Methylxanthine | Xanthine Methylation | 7-Methylxanthosine Synthase | Core methylated scaffold |
3-Methyl-6-iminopurine | Methylation of 6-Iminopurine | Putative N-Methyltransferase | Direct precursor for methoxylation |
The incorporation of the imine functional group (=NH) and its subsequent elaboration to an N-methoxy imine in (Z)-N-methoxy-3-methyl-7H-purin-6-imine likely involves specialized enzymatic machinery beyond standard purine metabolism. While purine alkaloid biosynthesis typically relies on methyltransferases and oxidoreductases, the unique imine and particularly the N-methoxy imine functionalities suggest potential involvement of Non-Ribosomal Peptide Synthetase (NRPS) or NRPS-like enzymes. These complex multidomain enzymes are canonically associated with peptide and hybrid metabolite biosynthesis but exhibit remarkable functional plasticity [4].
NRPS systems could contribute to imine functionalization through several potential mechanisms:
The potential involvement of NRPS-like systems is further supported by their known roles in generating structurally complex nitrogen-containing heterocycles beyond simple peptides. These enzymes provide a versatile biochemical framework for the ATP-dependent activation, condensation, and tailoring reactions necessary to assemble the unique (Z)-N-methoxy imine moiety from purine and potentially non-purine precursors [4] [6]. Identifying such systems in the producing organisms of (Z)-N-methoxy-3-methyl-7H-purin-6-imine analogues would be a key focus of future biosynthetic studies.
Table 3: Potential NRPS Domains and Their Hypothetical Roles in (Z)-N-methoxy-3-methyl-7H-purin-6-imine Biosynthesis
NRPS Domain Type | Canonical Function | Hypothetical Role in Target Compound Biosynthesis |
---|---|---|
Adenylation (A) | Substrate activation (AA/carboxylate) | Activation of purine-6-carboxylic acid or methoxylamine |
Peptidyl Carrier Protein (PCP) | Tethering activated substrate | Carrier for activated purine/thioester intermediate |
Condensation (C) | Peptide bond formation | Catalyzing amide bond formation between purine and amine nucleophile |
Heterocyclization (Cy) | Heterocycle formation | Dehydration of amide to form 6-imine functionality |
Methyltransferase (MT) | N-/O-Methylation | O-Methylation of N-hydroxy imine to N-methoxy imine |
Reductase (R) | Reduction of thioester | Terminal release (less likely for imine compound) |
Table 4: Comparison of Purine Alkaloid Types and Modifying Enzymes
Purine Alkaloid Type | Core Structure Modifications | Primary Enzymatic Machinery | Relationship to Target Compound |
---|---|---|---|
Methylxanthines (Caffeine) | N-Methylation | SAM-dependent Methyltransferases | Shared methyl group at N-3 |
Methyluric Acids (Theacrine) | Oxidation (C-8), N-Methylation | Oxidoreductases, Methyltransferases | Shared complex oxygenation |
Imine Purines (Target) | 6-Imino, N-Methoxy Imine | NRPS-like, Methyltransferases | Unique N-methoxy imine functionality |
Deaza Purines | Structural ring modification | Complex rearrangement enzymes | Different core structure |
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